molecular formula C14H15ClN4OS B2606948 5-(2-(((4-Chlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine CAS No. 306980-34-7

5-(2-(((4-Chlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine

Cat. No. B2606948
CAS RN: 306980-34-7
M. Wt: 322.81
InChI Key: JRRWZFKHAMARDU-BQYQJAHWSA-N
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Description

The compound is a derivative of 1,2,4-triazine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in organic chemistry due to their diverse properties and applications . The presence of the vinyl group (C=C), the sulfanyl group (-SH), and the benzyl group attached to an oxygen atom suggests that this compound might exhibit interesting reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. The vinyl, methylsulfanyl, and chlorobenzyl groups would be attached to different positions on this ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the 1,2,4-triazine ring, the vinyl group, the sulfanyl group, and the chlorobenzyl group would all influence its properties. For example, the compound might exhibit moderate polarity due to the presence of the polar sulfanyl group and the polarizable chlorobenzyl group .

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis and biological activities of various 1,2,4-triazine derivatives have been extensively studied. For instance, compounds such as 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one have been synthesized and shown to possess significant antibacterial and anticancer activities, highlighting the potential of triazine derivatives in medicinal chemistry (Aly et al., 2015).

Anticancer Properties

  • Some triazine derivatives have displayed promising cytotoxicity against various cancer cell lines, underscoring their potential role in cancer research. Specific compounds like 4-[({[3-Mercapto-5-oxo-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-4(5H)-yl]imino}methyl)amino]-benzenesulfonamide have been identified as powerful antibacterial agents and potential anticancer agents (Aly et al., 2015).

Antibacterial and Antifungal Applications

  • The triazine derivatives also exhibit potent antibacterial properties, though their effectiveness against fungal species is variable. This indicates their utility in developing new antibacterial agents (Aly et al., 2015).

Applications in Polymer Synthesis

  • 1,2,4-Triazine derivatives have also found applications in polymer synthesis. Vinyl monomers with an amino-s-triazinyl group, synthesized from substituted biguanides, have shown potential in forming polymers with amino-s-triazinyl groups in their side chain (Yuki et al., 1970).

Synthesis of Heterocyclic Compounds

  • Additionally, 1,2,4-triazines have been used in the synthesis of various heterocyclic compounds, which are key in the development of pharmaceuticals and agrochemicals. For instance, the synthesis of fused heterobicyclic nitrogen systems like 1,2,4-triazino[3,4-b][1,3,4]thiadiazinones has been reported, illustrating the versatility of triazines in organic synthesis (Saad et al., 2011).

Future Directions

The study of 1,2,4-triazine derivatives is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and agricultural chemistry. Future research on this compound could involve exploring its reactivity, studying its biological activity, or investigating its potential applications .

properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methoxy]-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4OS/c1-10-13(17-14(21-2)19-18-10)7-8-16-20-9-11-3-5-12(15)6-4-11/h3-8,16H,9H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRWZFKHAMARDU-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SC)C=CNOCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SC)/C=C/NOCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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